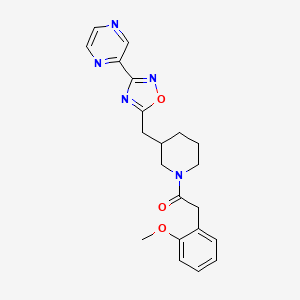
2-(2-Methoxyphenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-Methoxyphenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-Methoxyphenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features several key functional groups:
- Methoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Pyrazinyl group : Known for its role in various pharmacological activities.
- Oxadiazolyl moiety : Associated with antimicrobial and anticancer properties.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Methoxyphenyl | Enhances solubility and receptor binding |
| Pyrazinyl | Implicated in enzyme inhibition and antimicrobial activity |
| Oxadiazolyl | Linked to anticancer properties |
Antimicrobial Activity
Studies have indicated that derivatives containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various strains of bacteria and fungi. The oxadiazole derivatives have been demonstrated to disrupt bacterial cell wall synthesis, leading to cell death .
Anticancer Potential
Research has highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar structural motifs have been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism is believed to involve the inhibition of specific kinases that regulate cell cycle progression .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The pyrazinyl group may interact with kinases such as CSNK2A, leading to reduced phosphorylation of target proteins involved in cell growth and survival .
- DNA Interaction : The compound may bind to DNA or RNA structures, affecting their stability and function, which is critical in cancer therapy .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity against resistant strains, showcasing the potential for developing new treatments for tuberculosis .
Study 2: Anticancer Activity
In a separate investigation, a series of compounds structurally related to this compound were tested against human cancer cell lines. The findings revealed that these compounds inhibited cell growth by inducing apoptosis through caspase activation pathways .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-18-7-3-2-6-16(18)12-20(27)26-10-4-5-15(14-26)11-19-24-21(25-29-19)17-13-22-8-9-23-17/h2-3,6-9,13,15H,4-5,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKWNJKDWNDTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














